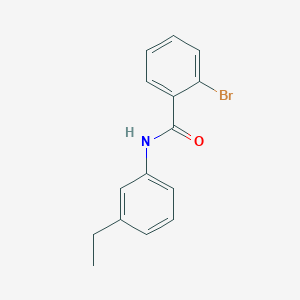

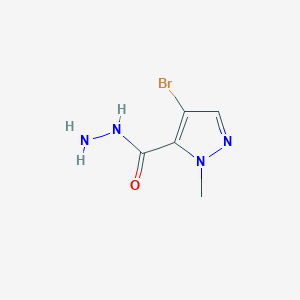

4-溴-1-甲基-1H-吡唑-5-羧酰肼

描述

Pyrazole derivatives, such as "4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide," are of significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds have been studied for their potential in various applications, including as intermediates in the synthesis of heterocyclic derivatives and for their electronic and structural properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazides with appropriate reagents to form the pyrazole ring. For example, the synthesis of 5-carbohydrazides and 5-carbonylazides of pyrazolo[3,4-b]pyridines as reactive intermediates has been demonstrated, providing a pathway for the creation of various heterocyclic derivatives (Aly et al., 2019).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and X-ray diffraction methods, is crucial for characterizing the synthesized compounds. The structural elucidation of pyrazole derivatives has been achieved using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction, which confirm the configuration and provide detailed insights into the molecular geometry (Karrouchi et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions, influenced by their functional groups. The electrophilic and nucleophilic sites on these compounds dictate their reactivity towards different reagents. Molecular docking studies have revealed that some pyrazole derivatives can be designed as potential anti-diabetic agents, indicating their biochemical reactivity (Karrouchi et al., 2021).

科学研究应用

化学教育

最后,这种化合物可用于教育环境中,以展示各种化学反应和原理。它可以作为教学卤化、亲核取代和杂环化合物合成等主题的示例。

所有这些应用都利用了4-溴-1-甲基-1H-吡唑-5-羧酰肼独特的化学结构,突出了其在科学研究中的多功能性和重要性。 虽然搜索没有发现该化合物的具体应用,但相关的化学结构及其用途为潜在应用提供了坚实的基础 .

作用机制

未来方向

生化分析

Biochemical Properties

4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to act as an inhibitor of liver alcohol dehydrogenase . This interaction is crucial as it can modulate the enzyme’s activity, affecting metabolic processes involving alcohols. Additionally, 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide may form binary adducts with titanium tetrachloride, indicating its potential to participate in complex formation reactions .

Cellular Effects

The effects of 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit antibacterial, anti-inflammatory, and anticancer properties . These effects are mediated through its interaction with cellular targets, leading to alterations in cell signaling and gene expression patterns.

Molecular Mechanism

At the molecular level, 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its inhibition of liver alcohol dehydrogenase involves binding to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide can change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions

Dosage Effects in Animal Models

The effects of 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as antibacterial or anti-inflammatory activity . At higher doses, it could potentially cause toxic or adverse effects, including organ damage or disruption of normal metabolic processes. Understanding the dosage threshold and toxicology profile is essential for its safe and effective use in biomedical research.

Metabolic Pathways

4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with liver alcohol dehydrogenase affects the metabolism of alcohols, altering the production of metabolic intermediates

Transport and Distribution

The transport and distribution of 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters or binding proteins, facilitating its uptake and localization within cells . Understanding these interactions can provide insights into its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide is essential for its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with liver alcohol dehydrogenase suggests its localization in the cytoplasm, where this enzyme is predominantly found

属性

IUPAC Name |

4-bromo-2-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c1-10-4(5(11)9-7)3(6)2-8-10/h2H,7H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLPSAPAKXEHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101200222 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101200222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

512809-81-3 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101200222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1269940.png)